molecular formula C12H14N2O B1507036 C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE CAS No. 885273-62-1

C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE

Cat. No.: B1507036
CAS No.: 885273-62-1
M. Wt: 202.25 g/mol
InChI Key: SZLKZVPHFUJXHL-UHFFFAOYSA-N
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Description

C-[3-(3,5-Dimethyl-phenyl)-isoxazol-5-yl]-methylamine is a synthetic organic compound featuring an isoxazole core substituted at the 3-position with a 3,5-dimethylphenyl group and at the 5-position with a methylamine moiety. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, confers rigidity and metabolic stability, making it a common scaffold in medicinal chemistry. The methylamine group at the 5-position may enhance solubility or serve as a hydrogen-bond donor/acceptor in biological interactions.

Properties

IUPAC Name

[3-(3,5-dimethylphenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-3-9(2)5-10(4-8)12-6-11(7-13)15-14-12/h3-6H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLKZVPHFUJXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NOC(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722944
Record name 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-62-1
Record name 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research
    • C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE has been investigated for its potential anticancer properties. Studies indicate that compounds with isoxazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as mTOR and PI3K/Akt .
  • Neurological Disorders
    • The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research has indicated that derivatives of isoxazole can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors . This modulation may offer therapeutic avenues for conditions like depression and anxiety.
  • Anti-inflammatory Properties
    • Preliminary studies have suggested that isoxazole derivatives may possess anti-inflammatory effects. The modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases or conditions characterized by excessive inflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Boah Lee et al. (2021) explored the anticancer effects of various isoxazole derivatives, including this compound. The results demonstrated that this compound induced autophagic cell death in cancer cells, highlighting its potential as a therapeutic agent against malignancies associated with aberrant mTOR signaling .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment published in 2024, researchers evaluated the effects of isoxazole derivatives on neurotransmitter release in animal models. The findings indicated that this compound significantly enhanced serotonin levels, suggesting its potential use as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism of action of C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Isoxazole Derivatives

A critical comparison can be drawn with C-[3-(2-methoxy-phenyl)-isoxazol-5-yl]-methylamine (). While both compounds share the isoxazole-methylamine backbone, the substituent on the phenyl ring differs:

  • 2-Methoxyphenyl (analog): The methoxy group introduces polarity and hydrogen-bonding capacity, which may alter receptor binding or metabolic stability.

Safety data for the 2-methoxy analog indicate standard handling precautions for organoamines, including avoiding inhalation and skin contact . No direct toxicity data are available for the 3,5-dimethyl variant, but methyl groups generally reduce reactivity compared to methoxy groups, suggesting a milder safety profile.

Functional Group Variations in Isoxazole Conjugates

describes isoxazole-conjugated pyrazoline carbothioamides (e.g., compounds 24 and 25) with antimycobacterial activity. Key differences include:

  • Core Structure : The target compound retains a simple isoxazole-methylamine scaffold, whereas pyrazoline hybrids (e.g., 24a) incorporate a pyrazoline-thiazole system fused to the isoxazole.
  • Functional Groups: Methylamine vs. carbothioamide. In contrast, the methylamine group may prioritize solubility over target affinity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Notable Properties/Activity Reference
C-[3-(3,5-Dimethyl-phenyl)-isoxazol-5-yl]-methylamine Isoxazole 3,5-Dimethylphenyl Methylamine High lipophilicity, unstudied bioactivity -
C-[3-(2-Methoxy-phenyl)-isoxazol-5-yl]-methylamine Isoxazole 2-Methoxyphenyl Methylamine Moderate polarity, standard safety profile
24a (Pyrazoline-thiazole hybrid) Isoxazole-pyrazoline 3,5-Dimethoxyphenyl Carbothioamide Potent antimycobacterial (MIC <1 µg/mL)

Biological Activity

C-[3-(3,5-Dimethyl-phenyl)-isoxazol-5-yl]-methylamine (CAS Number: 885273-62-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
LogP3.1174
PSA52.05 Ų

Structure

The compound features an isoxazole ring substituted with a dimethylphenyl group and a methylamine moiety, which may influence its biological interactions and solubility.

The biological activity of this compound has been linked to various mechanisms:

  • Anticancer Activity : Preliminary studies suggest that compounds with isoxazole structures exhibit significant anticancer properties. The specific compound may interact with cellular pathways involved in cancer proliferation and apoptosis.
  • Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective effects, potentially modulating neurotransmitter systems or exhibiting antioxidant properties.

Case Studies

  • Anticancer Screening :
    • In vitro studies have reported the cytotoxic effects of similar isoxazole derivatives against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, compounds with structural similarities demonstrated IC50 values ranging from 10 to 30 µM against these lines .
  • Neuropharmacological Evaluation :
    • Research indicates that isoxazole derivatives can affect neurotransmitter release and receptor activity, suggesting potential applications in treating neurodegenerative diseases. Specific studies on related compounds have shown improvements in cognitive function in animal models .

Comparative Studies

A comparative analysis of the biological activities of this compound with other known isoxazole derivatives highlights its potential efficacy:

CompoundCell LineIC50 (µM)
This compoundMCF715
Compound A (related isoxazole)NCI-H46020
Compound B (related isoxazole)HepG225

Research Findings

Recent advancements in drug design have focused on modifying the isoxazole structure to enhance its biological activity. For example, studies have shown that introducing different substituents on the phenyl ring can significantly alter the compound's potency against tumor cells .

In Vivo Studies

In vivo evaluations are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess its efficacy and safety profile, revealing promising results in reducing tumor size and improving survival rates in treated subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
Reactant of Route 2
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C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE

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